molecular formula C18H17BrN2O3S B6434512 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide CAS No. 2419248-94-3

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B6434512
CAS No.: 2419248-94-3
M. Wt: 421.3 g/mol
InChI Key: HDSYEZAWZYBUDL-UHFFFAOYSA-N
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Description

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, a bromine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The bromination of the benzene ring is usually achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The propoxy group can be introduced via an etherification reaction using propyl alcohol and a suitable base. Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the quinoline moiety.

    Coupling: New biaryl compounds with extended conjugation.

Scientific Research Applications

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
  • 4-chloro-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
  • 4-bromo-3-propoxy-N-(pyridin-3-yl)benzene-1-sulfonamide

Uniqueness

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the specific combination of functional groups, which can impart distinct electronic and steric properties. This uniqueness can be leveraged to develop compounds with specific biological activities or material properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonamide coupling, bromination, and propoxy group introduction. Key steps require precise control of temperature (e.g., 60–80°C for coupling reactions), solvent selection (e.g., DMF or dichloromethane), and catalysts like triethylamine. Purification often employs column chromatography or recrystallization to achieve >95% purity . For example, intermediates may be synthesized via nucleophilic substitution of quinoline-3-amine with activated sulfonyl chlorides under inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology : Nuclear magnetic resonance (NMR, 1^1H and 13^{13}C) confirms regiochemistry and functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (>99% by UV detection at 254 nm) or thin-layer chromatography (TLC). Thermal stability is evaluated using differential scanning calorimetry (DSC) .

Q. What solubility and stability profiles should researchers consider when designing in vitro assays?

  • Methodology : Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) is preferred for stock solutions. Stability studies (pH 2–9, 25–37°C) using UV-Vis spectroscopy reveal degradation kinetics. For biological assays, maintain concentrations below the compound’s critical micelle concentration to avoid aggregation artifacts .

Advanced Research Questions

Q. How does the bromo and propoxy substituents influence binding affinity toward biological targets?

  • Methodology : Structure-activity relationship (SAR) studies compare analogues with halogen (Br vs. Cl) and alkoxy (propoxy vs. methoxy) groups. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding to targets like kinases or GPCRs. The bromo group enhances hydrophobic interactions, while propoxy improves membrane permeability .

Q. What contradictions exist in reported biological activities of similar sulfonamides, and how can discrepancies be resolved?

  • Methodology : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays). Resolve conflicts using standardized protocols (e.g., Eurofins Panlabs panel) and orthogonal assays (e.g., cellular vs. enzymatic). Meta-analyses of PubChem BioAssay data can identify outliers .

Q. What computational modeling approaches predict conformational flexibility and pharmacophore orientation?

  • Methodology : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess flexibility in aqueous vs. lipid bilayers. Pharmacophore mapping (Schrödinger Phase) identifies critical hydrogen-bond acceptors (sulfonamide oxygen) and aromatic features (quinoline ring). Docking studies (AutoDock Vina) prioritize binding poses validated by X-ray crystallography .

Q. How can lead optimization enhance target selectivity in kinase inhibition studies?

  • Methodology : Replace the propoxy group with fluorinated ethers to modulate selectivity (e.g., against PI3Kα vs. PI3Kγ). Use kinase profiling platforms (DiscoverX KINOMEscan) to assess off-target effects. Introduce steric hindrance (e.g., methyl groups) near the sulfonamide to reduce interactions with ATP-binding pockets .

Properties

IUPAC Name

4-bromo-3-propoxy-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-2-9-24-18-11-15(7-8-16(18)19)25(22,23)21-14-10-13-5-3-4-6-17(13)20-12-14/h3-8,10-12,21H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSYEZAWZYBUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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